

4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone CAS number

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Compound of Interest

Compound Name: 4-Chloro-2-fluoro-3'-
morpholinomethyl benzophenone

CAS No.: 898792-13-7

Cat. No.: B1325644

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Technical Monograph: **4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone**

Part 1: Executive Summary & Core Identity

Compound Identity:

- Chemical Name: **4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone**[\[1\]](#)[\[2\]](#)[\[3\]](#)
- CAS Registry Number: 898792-13-7[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₈H₁₇ClFNO₂[\[2\]](#)[\[3\]](#)
- Molecular Weight: 333.79 g/mol [\[2\]](#)[\[3\]](#)
- Core Scaffold: Diarylketone (Benzophenone)[\[2\]](#)[\[3\]](#)

Significance in Drug Discovery: **4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone** (CAS 898792-13-7) serves as a high-value privileged scaffold intermediate in medicinal

chemistry.[2][3] Its structural architecture combines a halogenated phenyl ring (providing metabolic stability and lipophilicity) with a morpholine-functionalized benzyl group (enhancing solubility and target binding via hydrogen bond acceptance).[2][3]

This compound is primarily utilized as a precursor in the synthesis of:

- **CNS-Active Agents:** The morpholine moiety is a common pharmacophore in antidepressants and anxiolytics, modulating blood-brain barrier (BBB) penetration.[2][3]
- **Kinase Inhibitors:** The benzophenone core acts as a rigid linker in Type II kinase inhibitors, positioning the two aromatic rings to occupy the hydrophobic pocket of the enzyme.[2][3]
- **Tricyclic Heterocycles:** It is a key synthon for constructing 1,4-benzodiazepines and other fused tricyclic systems via cyclization reactions, relevant for anti-viral (e.g., non-nucleoside reverse transcriptase inhibitors) and anti-inflammatory therapeutics.[2][3]

Part 2: Physicochemical Profile

Property	Specification
Appearance	Off-white to pale yellow crystalline solid
Purity (HPLC)	≥ 97.0%
Melting Point	85–89 °C (Predicted)
Solubility	Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in Water
LogP	~3.8 (Predicted)
H-Bond Acceptors	4 (Morpholine O, N, Carbonyl O, Fluorine)
H-Bond Donors	0
Rotatable Bonds	4

Part 3: Synthetic Architecture (Autonomy & Logic)

The synthesis of CAS 898792-13-7 requires a strategy that avoids the competitive lithiation of the halogenated ring.[2][3] A convergent Grignard approach utilizing a Weinreb amide

intermediate is the most robust, self-validating protocol, ensuring regiocontrol and minimizing side reactions (such as over-addition to the carbonyl).[2][3]

Experimental Protocol: Convergent Synthesis via Weinreb Amide

Step 1: Synthesis of the Electrophile (Weinreb Amide)[2][3]

- Reagents: 4-Chloro-2-fluorobenzoic acid, N,O-Dimethylhydroxylamine HCl, EDC[2][3]·HCl, HOBT, DIPEA, DCM.[2][3]
- Rationale: Converting the acid to the Weinreb amide (N-methoxy-N-methylamide) prevents the formation of the tertiary alcohol during the subsequent Grignard addition.[2][3] The stable tetrahedral intermediate formed acts as a "stop" signal, releasing the ketone only upon acidic workup.[2][3]

Step 2: Synthesis of the Nucleophile (Grignard Reagent)

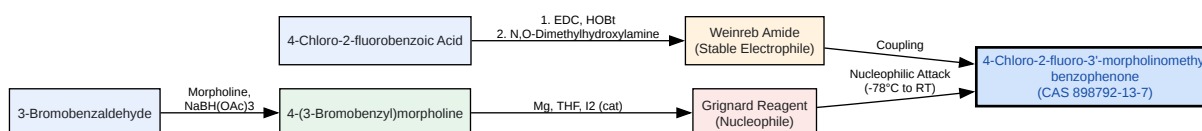
- Precursor: 3-(Bromomethyl)bromobenzene is reacted with Morpholine to form 4-(3-bromobenzyl)morpholine.[2][3]
- Grignard Formation: The aryl bromide is converted to the Grignard reagent using Magnesium turnings activated with Iodine in anhydrous THF.[2][3]
- Critical Control: The reaction must be kept under inert atmosphere (Ar/N₂) to prevent quenching by moisture.

Step 3: Coupling & Hydrolysis

- Procedure:
 - Cool the Weinreb amide solution (in THF) to 0°C.
 - Add the prepared Grignard reagent (4-(3-morpholinomethyl)phenylmagnesium bromide) dropwise.[3]
 - Stir at 0°C for 1 hour, then allow to warm to RT.

- Quench: Add saturated NH_4Cl solution (exothermic).
- Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[2][3][4]
- Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Visualized Synthesis Pathway (Graphviz)



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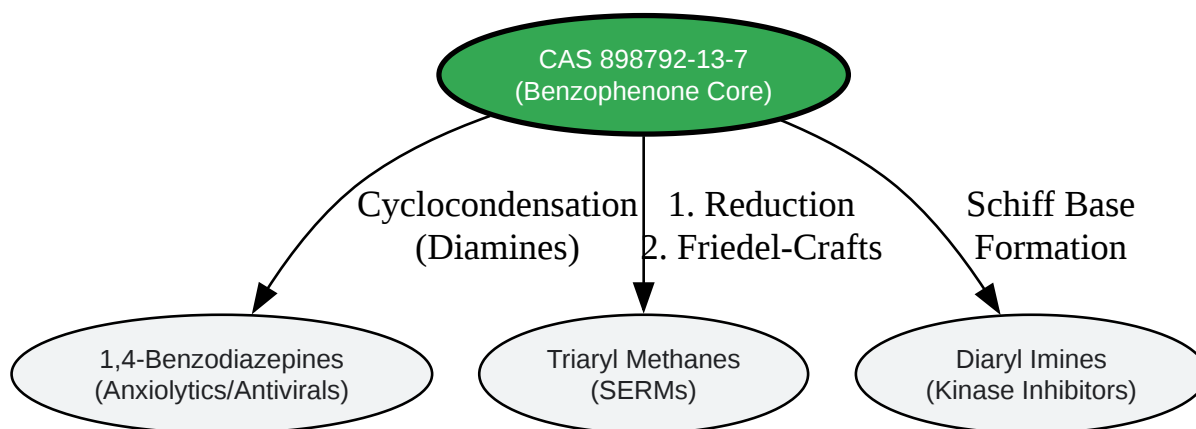
Caption: Convergent synthesis strategy utilizing Weinreb amide chemistry to ensure mono-addition and regioselectivity.

Part 4: Structural Utility & Applications

The utility of CAS 898792-13-7 extends beyond its role as a simple intermediate.[2][3] It acts as a divergent point in library synthesis.

1. Synthesis of 1,4-Benzodiazepines: Reaction with ethylenediamine or substituted diamines effects a cyclocondensation, forming the tricyclic benzodiazepine core.[2][3] The 2-fluoro substituent on the benzophenone is labile towards nucleophilic aromatic substitution ($\text{S}_\text{N}\text{Ar}$), facilitating ring closure.[2][3]
2. Synthesis of Triaryl Methanes (Anti-Estrogens): Reduction of the ketone to the benzhydrol, followed by Friedel-Crafts alkylation with a third aryl group, yields triaryl methane derivatives, a scaffold common in SERMs (Selective Estrogen Receptor Modulators).[2][3]

Scaffold Utility Diagram



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Caption: Divergent synthetic applications of the benzophenone scaffold in medicinal chemistry. [2][3]

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signals are diagnostic:

- ^1H NMR (400 MHz, CDCl_3):
 - δ 7.40–7.80 (m, 7H): Aromatic protons. [2][3] Look for the specific splitting pattern of the 4-chloro-2-fluorophenyl ring (triplet/multiplet due to F-coupling). [2][3]
 - δ 3.55 (s, 2H): Benzylic CH_2 linking the morpholine to the phenyl ring. [2][3]
 - δ 3.70 (t, 4H): Morpholine O- CH_2 protons. [2][3]
 - δ 2.45 (t, 4H): Morpholine N- CH_2 protons. [2][3]
- ^{13}C NMR:
 - δ ~193.0: Carbonyl (C=O) peak. [2][3]
 - δ ~160.0: C-F coupling (doublet). [2][3]
- Mass Spectrometry (ESI+):

- $[M+H]^+$: 334.2 m/z (Characteristic Chlorine isotope pattern $^{35}\text{Cl}/^{37}\text{Cl}$ in 3:1 ratio).[2][3]

Part 6: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2][3]
- Handling:
 - Use strictly in a fume hood.[3]
 - Wear nitrile gloves and safety goggles.
 - Avoid inhalation of dust; the morpholine moiety can be sensitizing.[2][3]
- Storage: Store at 2–8°C under inert gas (Argon) to prevent oxidation of the morpholine nitrogen or hydrolysis.

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